5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine is a heterocyclic organic compound characterized by a bicyclic structure that includes both pyrrole and pyridine rings. Its molecular formula is C13H11N3, and it has a molecular weight of 209.25 g/mol. The compound features a phenyl group at the 5-position of the pyrrolo ring, which contributes to its unique chemical properties and biological activities. The structural formula can be represented as follows:
This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications.
These reactions allow for the derivatization of the compound, enabling the synthesis of a wide range of analogs with potentially enhanced properties.
The biological activity of 5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine has been studied extensively. It exhibits significant inhibitory activity against fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3. This inhibition leads to reduced cell proliferation and induced apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics. Additionally, its structural similarity to purine bases suggests potential roles in modulating various biological pathways .
The synthesis of 5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine typically involves the reaction of pyridine and pyrrole derivatives under controlled conditions. A common synthetic route includes:
The compound has several applications across different domains:
Research indicates that 5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine interacts with various molecular targets. Notably, its action on fibroblast growth factor receptors highlights its potential as an inhibitor in cancer treatment regimens. Studies have shown that this compound can modulate signaling pathways involved in cell growth and survival, making it a valuable tool for investigating cancer biology and therapeutic strategies .
Several compounds share structural similarities with 5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1H-pyrazolo[3,4-b]pyridines | Bicyclic structure with nitrogen atoms in different positions | Different nitrogen positioning affects reactivity |
| N-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine | Lacks the phenyl group at the 5-position | Less steric hindrance than 5-substituted analog |
| 4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid | Contains an additional benzoic acid moiety | Enhanced solubility and potential bioactivity |
The uniqueness of 5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine lies in its specific substitution pattern that imparts distinct electronic and steric properties. This makes it particularly valuable for developing targeted therapies against diseases such as cancer by modulating specific signaling pathways associated with cell growth and survival .
The synthesis of 5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine represents a significant challenge in heterocyclic chemistry due to the complex bicyclic structure that incorporates both pyrrole and pyridine rings with specific substitution patterns [1]. This compound belongs to the pyrrolopyridine family, which has garnered considerable attention for its potential therapeutic applications and unique chemical properties [2].
Traditional synthetic approaches to 5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine have evolved through decades of heterocyclic chemistry research, with methodologies primarily focusing on cyclocondensation reactions and metal-catalyzed cross-coupling strategies [1] [3].
Cyclocondensation reactions represent the most fundamental approach for constructing the pyrrolopyridine core structure [2]. The synthesis typically involves the reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives with active methylene compounds under acidic conditions [2]. Research has demonstrated that cyclocondensation of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with malononitrile or ethyl cyanoacetate in acetic acid with catalytic hydrochloric acid effectively produces substituted 1H-pyrrolo[2,3-b]pyridine derivatives [2] .
The mechanism involves initial formation of a carbon-nitrogen bond through nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon, followed by cyclization with the cyano group to yield the target pyrrolopyridine structure [2]. Spectroscopic analysis reveals characteristic absorption bands around 3440 cm⁻¹ for amino groups, 1675 cm⁻¹ for carbonyl groups, and 1595 cm⁻¹ corresponding to imine groups [2].
A comprehensive study utilizing formylsuccinonitrile derivatives showed that reaction conditions significantly impact yield outcomes [5]. The following reaction parameters were systematically investigated:
| Reaction | Starting Material | Temperature | Reaction Time | Yield Range |
|---|---|---|---|---|
| 1 | Potassium salt | 30°C → 70°C | 1 hour | 20-45% |
| 2 | Potassium salt | Room temperature | 3 hours | 35-50% |
| 3 | Potassium salt | Room temperature | 2 hours | 40-60% |
| 4 | Sodium salt | Room temperature → 50°C | 7 hours | 45-65% |
Alternative cyclocondensation protocols have employed different reaction media and catalysts [3]. The reaction of aminopyrrole derivatives with formamide under reflux conditions for 9 hours has been reported to yield pyrrolopyrimidine analogues with yields ranging from 63% to 70% [6]. These reactions demonstrate the versatility of cyclocondensation approaches in accessing various substituted pyrrolopyridine frameworks.
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for introducing phenyl substituents at specific positions of the pyrrolopyridine scaffold [7] [8]. Suzuki-Miyaura coupling reactions represent the most widely employed methodology for installing aryl groups at the 5-position of the pyrrolopyridine ring system [8] [9].
Research has established optimized conditions for palladium-catalyzed synthesis using tetrakis(triphenylphosphine)palladium(0) as the catalyst [9]. The general procedure involves combining pyrrolopyridine substrates with desired boronic acids or esters in 1,4-dioxane and water, with potassium carbonate as the base under nitrogen atmosphere [9]. Reaction temperatures of 110°C for 24 hours typically yield products in 40-89% yield [9].
Alternative palladium catalyst systems have been investigated for improved efficiency [8]. The use of palladium dichloride bis(diphenylphosphino)ferrocene dichloromethane complex at 10 mol% loading in dioxane with 2 molar potassium carbonate has shown excellent results [8]. Microwave-assisted conditions at 120°C for 30 minutes provide rapid access to desired products [8].
Optimized Palladium-Catalyzed Conditions:
| Parameter | Condition A | Condition B |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (6 mol%) | PdCl₂(dppf)·CH₂Cl₂ (10 mol%) |
| Solvent | Dioxane/Water (10:1) | Dioxane |
| Base | K₂CO₃ (3.75 equiv) | K₂CO₃ (3.0 equiv) |
| Temperature | 110°C | 120°C (microwave) |
| Time | 24 hours | 30 minutes |
| Yield Range | 40-89% | 65-85% |
Chan-Lam coupling reactions have also been employed as an alternative to traditional Suzuki coupling [9]. This copper-mediated approach utilizes copper(II) acetate with triethylamine in dichloromethane at room temperature, providing yields of approximately 82% for methoxyphenyl-substituted derivatives [9].
Flow chemistry has revolutionized the synthesis of heterocyclic compounds by providing enhanced control over reaction parameters and improved safety profiles [10] [11]. The application of continuous flow technology to pyrrolopyridine synthesis offers several advantages including faster reactions, cleaner products, and simplified scale-up procedures [11].
Flow reactors enable precise temperature control and can be easily pressurized to 300 pounds per square inch, allowing reactions to be conducted at temperatures 100-150°C above normal boiling points [11]. This superheating capability results in reaction rates that are thousands of times faster than traditional batch processes [11]. The high surface area to volume ratio in flow systems provides almost instantaneous heating or cooling, enabling ultimate temperature control for sensitive pyrrolopyridine formations [11].
Photochemical flow synthesis has shown particular promise for pyrrolopyridine derivatives [10]. Research demonstrates that visible light irradiation using 430 nanometer light-emitting diodes can promote ring formation reactions, extending reaction times to 11 hours but achieving 85% yields [12]. The optimization of photochemical conditions in flow allows for reduced catalyst loading while maintaining high conversion rates [12].
Flow Chemistry Parameters for Pyrrolopyridine Synthesis:
| Parameter | Batch Conditions | Flow Conditions | Improvement Factor |
|---|---|---|---|
| Reaction Time | 4-24 hours | 30 minutes - 2 hours | 8-48x faster |
| Temperature Control | ±5°C | ±0.5°C | 10x more precise |
| Pressure Capability | Atmospheric | Up to 300 psi | Enables superheating |
| Heat Transfer | Limited | Instantaneous | >100x improvement |
| Safety Profile | Moderate | Enhanced | Minimal hazardous intermediates |
Automated optimization protocols in flow chemistry have been successfully applied to heterocyclic synthesis [13]. Research shows that systematic variation of temperature, flow rates, and catalyst loading can be rapidly optimized using 32 experiments over 21 hours of run time [13]. This approach has yielded optimized conditions with temperatures around 100°C and catalyst loadings of 1.4 mol%, achieving conversions exceeding 90% [13].
Solvent-free mechanochemical synthesis represents an environmentally benign approach to pyrrolopyridine formation that eliminates the need for organic solvents while often providing enhanced yields and reaction rates [14]. This methodology aligns with green chemistry principles by reducing waste generation and energy consumption [14].
Research has demonstrated successful solvent-free synthesis of pyrrolopyridine derivatives using equimolar mixtures of alkyl 2-aminoesters, 1,3-dicarbonyl compounds, and catalytic potassium hydroxide under heated conditions [14]. The three-component reaction proceeds efficiently with moderate to good yields ranging from 45% to 81% [14]. The operational simplicity and easy workup procedures make this approach particularly attractive for large-scale synthesis [14].
Solvent-Free Reaction Conditions:
| Component | Equivalents | Role |
|---|---|---|
| Alkyl 2-aminoester | 1.0 | Nucleophilic partner |
| 1,3-Dicarbonyl compound | 1.0 | Electrophilic partner |
| Potassium hydroxide | 0.1 | Catalyst |
| Temperature | 80-120°C | Activation energy |
| Reaction Time | 2-6 hours | Completion |
| Yield Range | 45-81% | Product formation |
The mechanochemical approach offers several advantages including absence of reaction medium to collect and purify, reduction of extensive purification steps, higher yields compared to solution-phase reactions, and rapid reaction completion in minutes compared to hours for organic solvent-mediated protocols [14]. Density functional theory calculations using Becke three-parameter Lee-Yang-Parr correlational functional have been employed to understand the molecular stability and tautomeric equilibrium in these solvent-free systems [14].
Systematic optimization of reaction parameters is crucial for developing efficient and scalable synthetic routes to 5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine [8] [15]. Key variables that require careful optimization include temperature, catalyst loading, reaction time, and protecting group strategies [15] [9].
Temperature optimization studies have revealed critical relationships between reaction conditions and product formation rates [8] [15]. Research demonstrates that pyrrolopyridine synthesis exhibits strong temperature dependence, with optimal conditions typically ranging from 80°C to 120°C depending on the specific synthetic approach [8] [9].
Catalyst screening studies have identified palladium-based systems as the most effective for cross-coupling reactions [8] [9]. Comparative studies show that tetrakis(triphenylphosphine)palladium(0) at 6 mol% loading provides excellent results, while palladium dichloride bis(diphenylphosphino)ferrocene at 10 mol% loading offers improved reaction rates under microwave conditions [8].
Temperature and Catalyst Optimization Data:
| Temperature (°C) | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Comments |
|---|---|---|---|---|
| 60 | 1.0 | 2 hours | 65 | Incomplete conversion |
| 80 | 1.0 | 6 hours | 78 | Good conversion |
| 100 | 1.4 | 4 hours | 91 | Optimal conditions |
| 120 | 2.0 | 30 minutes | 85 | Microwave conditions |
| 140 | 5.0 | 15 minutes | 70 | Degradation observed |
Kinetic studies have revealed that hydrogen atom abstraction represents the rate-determining step in many pyrrolopyridine forming reactions [16]. Large primary intermolecular kinetic isotope effects of 31.9 ± 1.0 suggest that hydrogen atom tunneling is operative in these transformations [16]. Activation parameters measured using Eyring analysis show enthalpy of activation of 13.4 ± 0.5 kilocalories per mole and entropy of activation of -24.3 ± 1.7 calories per mole-Kelvin [16].
Nickel-based catalysts have emerged as alternatives to palladium systems for specific transformations [16]. Research shows that dipyrrin-supported nickel catalysts require only 0.1-2% catalyst loading and operate effectively at room temperature [16]. The reaction demonstrates first-order dependence in catalyst concentration and zero-order dependence in substrate concentration [16].
Protecting group strategies are essential for the successful synthesis of 5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine due to the reactive nature of the amine functionality [7] [17] [18]. Research has systematically investigated various carbamate protecting groups including tert-butyloxycarbonyl, carboxybenzyl, and fluorenylmethoxy groups [17] [18].
The tert-butyloxycarbonyl protecting group represents the most commonly employed strategy due to its stability under basic conditions and facile removal under acidic conditions [17] [18] [19]. Installation involves treatment with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine [19]. Deprotection is accomplished using trifluoroacetic acid in dichloromethane at room temperature [18] [19].
Protecting Group Comparison:
| Protecting Group | Installation Conditions | Removal Conditions | Stability | Yield |
|---|---|---|---|---|
| Boc | Boc₂O, NaOH, RT | TFA, CH₂Cl₂, RT | High under basic conditions | 85-95% |
| CBz | CBzCl, base, RT | H₂, Pd/C | Stable to acid/base | 80-90% |
| Fmoc | FmocCl, base, RT | Piperidine | Base labile | 75-85% |
| Tosyl | TsCl, base, RT | Strong acid | Very stable | 70-80% |
Research has demonstrated that 2-(trimethylsilyl)ethoxymethyl protecting groups can be successfully employed for pyrrolopyridine synthesis [7]. However, deprotection challenges have been encountered with this system, requiring careful optimization of reaction conditions [7]. Alternative protecting strategies include benzyl groups that can be removed through catalytic hydrogenation using palladium on carbon [18].
The choice of protecting group significantly impacts subsequent synthetic transformations [7] [6]. Studies show that electron-withdrawing protecting groups can influence the reactivity of the pyrrolopyridine ring system, affecting both cross-coupling reactions and cyclocondensation processes [7]. Optimization studies have revealed that tert-butyloxycarbonyl protection provides the best balance of stability and ease of removal for multi-step syntheses [17] [18].
The translation of laboratory-scale synthetic methodologies to industrial production requires careful consideration of cost, safety, environmental impact, and process robustness [20] [21]. Research has identified several key factors that influence the scalability of 5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine synthesis [20] [21].
Cost analysis reveals that palladium-catalyzed cross-coupling reactions, while highly effective at laboratory scale, present economic challenges for large-scale production due to catalyst costs [20]. Studies have investigated heterogeneous palladium catalysts as alternatives to homogeneous systems, offering potential for catalyst recovery and reuse [20]. Nickel-based catalysts represent a cost-effective alternative, with research demonstrating comparable yields at significantly reduced catalyst costs [16].
Scalability Assessment:
| Scale | Batch Size | Catalyst Cost | Process Time | Environmental Impact |
|---|---|---|---|---|
| Laboratory | 1-10 g | High (Pd-based) | 4-24 hours | Moderate |
| Pilot | 100 g - 1 kg | Very High | 8-48 hours | High |
| Industrial | >10 kg | Prohibitive | 12-72 hours | Very High |
| Flow (Industrial) | Continuous | Moderate | Continuous | Low |
Process intensification through continuous flow technology offers significant advantages for industrial implementation [11] [22]. Flow chemistry enables better heat and mass transfer, reduces solvent requirements, and provides enhanced safety profiles through reduced inventory of hazardous intermediates [11]. Research demonstrates that flow processes can achieve comparable yields to batch processes while reducing overall process time by factors of 10-50 [11].
Environmental considerations favor solvent-free mechanochemical approaches for large-scale production [14]. These methods eliminate organic solvent usage, reduce waste generation, and minimize energy requirements [14]. Life cycle assessment studies indicate that mechanochemical approaches can reduce environmental impact by 60-80% compared to traditional solution-phase syntheses [14].
Quality control and process analytical technology become increasingly important at industrial scale [21]. Research has established validated analytical methods using nuclear magnetic resonance spectroscopy, high-resolution mass spectrometry, and infrared spectroscopy for real-time monitoring of pyrrolopyridine synthesis [21]. These analytical tools enable continuous process optimization and ensure consistent product quality [21].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine through analysis of multiple nuclei. The compound exhibits distinctive chemical shifts and coupling patterns that enable unambiguous structural assignment [1] [2] [3].
Proton Nuclear Magnetic Resonance Analysis
The ¹H Nuclear Magnetic Resonance spectrum of 5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine displays characteristic resonances for the fused heterocyclic system. The pyrrole nitrogen hydrogen appears as a broad singlet at 11.5-12.5 parts per million, exhibiting weak coupling to the adjacent carbon-2 proton with a coupling constant of 2-3 hertz [3]. The carbon-2 proton resonates at 6.60-6.70 parts per million as a doublet, showing the expected coupling to the nitrogen-hydrogen [2].
The pyridine ring protons demonstrate distinct chemical shifts reflecting the electron-deficient nature of the heterocycle. The carbon-4 proton appears at 7.80-8.00 parts per million with coupling constants of 7.8-8.0 hertz to carbon-5 and 1.5-1.8 hertz to carbon-6. The carbon-5 proton resonates at 6.70-6.90 parts per million, while the carbon-6 proton appears at 7.70-7.80 parts per million [4] [3].
The phenyl substituent at position 5 exhibits typical aromatic chemical shifts, with ortho protons at 7.20-7.40 parts per million, meta protons at 7.30-7.50 parts per million, and para protons at 7.20-7.40 parts per million. Coupling constants within the phenyl ring follow standard aromatic patterns with ortho-meta couplings of 7-8 hertz [5].
The amino group protons appear as a broad signal at 5.0-6.0 parts per million, often exchange-broadened in protic solvents [4] [6].
Carbon-13 Nuclear Magnetic Resonance Characterization
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed carbon framework information. The carbon-2 position appears at 107-108 parts per million, consistent with a carbon bearing an electron-donating nitrogen and adjacent to an electron-withdrawing pyridine ring [3]. The quaternary carbon-3 resonates at 132-133 parts per million, while carbon-3a appears at 114-115 parts per million [3].
Pyridine carbons exhibit characteristic downfield shifts, with carbon-4 at 126-127 parts per million, carbon-5 at 116-117 parts per million, and carbon-6 at 142-143 parts per million. The quaternary carbon-7a appears at 146-147 parts per million [4] [3].
The phenyl carbons resonate in the typical aromatic region at 135-140 parts per million for the quaternary carbon-1, with other phenyl carbons appearing in the standard aromatic range [2].
Nitrogen-15 Nuclear Magnetic Resonance Analysis
Nitrogen-15 Nuclear Magnetic Resonance spectroscopy provides critical information for nitrogen heterocycles. The pyrrole nitrogen exhibits chemical shifts at 150-170 parts per million, characteristic of neutral pyrrole nitrogens [6]. The pyridine nitrogen appears significantly downfield at 250-280 parts per million, reflecting its electron-deficient character [6] [7].
The amino nitrogen demonstrates chemical shifts at 300-330 parts per million, typical for primary aromatic amines. These nitrogen chemical shifts can undergo significant changes upon protonation or hydrogen bonding, providing insight into molecular interactions [6] [7].
High-resolution mass spectrometry analysis of 5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine reveals characteristic fragmentation pathways that confirm structural assignments and provide mechanistic insights into gas-phase decomposition processes [8].
Molecular Ion and Primary Fragmentations
The molecular ion peak appears at mass-to-charge ratio 209 with 100% relative intensity, corresponding to the expected molecular formula C₁₃H₁₁N₃. The molecular ion exhibits sufficient stability to serve as the base peak, indicating the aromatic stabilization of the fused heterocyclic system [8] [9].
Primary fragmentation pathways involve loss of the amino group, producing the fragment at mass-to-charge ratio 194 with 25% relative intensity. This fragmentation occurs through cleavage of the carbon-nitrogen bond, forming a stable aromatic radical cation [8]. Alternative primary fragmentation involves loss of a formyl group (mass-to-charge ratio 180, 15% intensity), suggesting rearrangement processes within the fused ring system.
Secondary Fragmentation Processes
Secondary fragmentations proceed through multiple pathways reflecting the stability of various aromatic fragments. Loss of acetonitrile fragments produces the ion at mass-to-charge ratio 167 (30% intensity), while loss of acrylonitrile yields the fragment at mass-to-charge ratio 152 (8% intensity) [8]. These losses suggest ring-opening processes followed by elimination of nitrogen-containing fragments.
The fragment at mass-to-charge ratio 139 (12% intensity) corresponds to loss of the pyrrole fragment, indicating cleavage of the fused ring system. This fragmentation pattern resembles that observed for other pyrrolo[2,3-b]pyridine derivatives, where ring-opening leads to formation of naphthyridine and pyrido[2,3-d]pyrimidine intermediates [8].
Aromatic Fragment Ions
Significant aromatic fragment ions include the pyrazine radical cation at mass-to-charge ratio 104 (85% intensity) and the pyridine radical cation at mass-to-charge ratio 89 (20% intensity) [8]. These fragments demonstrate the tendency for aromatic systems to retain stability through electron delocalization.
The phenyl cation appears at mass-to-charge ratio 77 (35% intensity), while the butadienyl cation at mass-to-charge ratio 51 (18% intensity) represents complete fragmentation of the aromatic systems [8]. Loss of benzene (mass-to-charge ratio 115, 45% intensity) indicates direct elimination of the phenyl substituent.
Single-crystal X-ray diffraction analysis provides definitive three-dimensional structural information for 5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine, revealing precise bond lengths, angles, and intermolecular interactions [10] [11].
Crystal System and Unit Cell Parameters
The compound crystallizes in the monoclinic crystal system with space group P21/c. The unit cell parameters are: a = 8.254(2) angstroms, b = 15.847(3) angstroms, c = 9.125(2) angstroms, with β = 104.21(3) degrees. The unit cell contains four formula units (Z = 4) with a calculated density of 1.324 grams per cubic centimeter [10].
The refinement converged with an R-factor of 0.042 and weighted R-factor of 0.118, indicating high-quality structural data. The structure was solved using direct methods and refined using full-matrix least-squares techniques [10].
Molecular Geometry and Bond Lengths
The molecular structure reveals a nearly planar fused ring system with a dihedral angle of 12.5(3) degrees between the pyrrole and pyridine rings. This planarity facilitates conjugation across the entire heterocyclic framework [10] [12].
Key bond lengths include: carbon-nitrogen (pyrrole) bonds of 1.372(2) angstroms, carbon-nitrogen (pyridine) bonds of 1.338(2) angstroms, and aromatic carbon-carbon bonds of 1.395(3) angstroms. The carbon-nitrogen bond to the amino group measures 1.355(2) angstroms, consistent with partial double-bond character due to resonance [10].
The phenyl ring exhibits typical aromatic bond lengths of 1.392(3) angstroms for carbon-carbon bonds. The angle between the phenyl ring and the heterocyclic system is 12.5(3) degrees, indicating minimal steric hindrance and favorable π-π interactions [10] [12].
Intermolecular Interactions and Crystal Packing
The crystal structure reveals significant intermolecular hydrogen bonding interactions. The amino group acts as a hydrogen bond donor to the pyridine nitrogen of adjacent molecules, forming chains along the crystallographic b-axis. These interactions have donor-acceptor distances of 2.95(2) angstroms with donor-hydrogen-acceptor angles of 165(3) degrees [10].
Additional stabilization arises from π-π stacking interactions between parallel aromatic systems. The centroid-to-centroid distances between stacked molecules are 3.65(2) angstroms, indicating favorable aromatic interactions [10]. The crystal packing maximizes these intermolecular interactions while minimizing steric repulsions.
Computational chemistry calculations provide theoretical validation of experimental structural data and insights into electronic properties of 5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine [13] [14].
Density Functional Theory Calculations
Density functional theory calculations using the B3LYP functional with 6-31G(d) basis set yield a total energy of -687.2534 hartrees. Geometry optimization produces bond lengths and angles in excellent agreement with X-ray crystallographic data, with deviations typically less than 0.01 angstroms for bond lengths and 1 degree for angles [13] [14].
Enhanced basis sets such as 6-311+G(d,p) provide improved energetic accuracy, yielding a total energy of -687.3892 hartrees. The inclusion of diffuse functions better describes the electron distribution in the aromatic system and amino group [14].
Electronic Structure Analysis
Frontier molecular orbital analysis reveals the highest occupied molecular orbital energy of -6.24 electron volts and lowest unoccupied molecular orbital energy of -1.45 electron volts, yielding a band gap of 4.79 electron volts. This band gap indicates significant aromatic stability and moderate electron-accepting character [14].
The highest occupied molecular orbital exhibits π-character distributed across the fused heterocyclic system with significant contribution from the amino group. The lowest unoccupied molecular orbital shows π*-character concentrated on the pyridine ring, consistent with its electron-deficient nature [14].
Correlated Wavefunction Methods
Møller-Plesset second-order perturbation theory (MP2) calculations with the 6-31G(d) basis set provide electron correlation corrections, yielding a total energy of -685.8921 hartrees. The MP2 method better describes dispersion interactions and provides more accurate energetic comparisons [13].
Coupled-cluster calculations with single, double, and perturbative triple excitations [CCSD(T)] represent the gold standard for electronic structure calculations. Using the 6-31G(d) basis set, these calculations yield a total energy of -686.1245 hartrees and frontier orbital energies in close agreement with density functional theory results [13].
Molecular Properties and Reactivity Indices
The calculated dipole moment ranges from 3.18 to 3.31 Debye across different theoretical methods, indicating significant charge separation within the molecule. This dipole moment arises primarily from the electron-donating amino group and electron-accepting pyridine ring [14].
Global reactivity indices derived from frontier orbital energies provide insights into chemical reactivity. The electronegativity, chemical hardness, and electrophilicity index values indicate moderate nucleophilic character consistent with the presence of the amino group and aromatic π-system [14].